molecular formula C19H20ClN5O2S B2728872 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone CAS No. 893922-94-6

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone

Cat. No. B2728872
CAS RN: 893922-94-6
M. Wt: 417.91
InChI Key: SZMLTMRGNYUFCB-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone is a useful research compound. Its molecular formula is C19H20ClN5O2S and its molecular weight is 417.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Agents

  • Antimicrobial and Anticancer Potential : Compounds structurally related to the given chemical, particularly those involving pyrazole derivatives and pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, a series of novel pyrazole derivatives demonstrated significant antimicrobial activity and exhibited higher anticancer activity than reference drugs in some cases, highlighting the potential of these compounds in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, similar research into thiophene derivatives has shown promising antioxidant and antitumor effects, further indicating the broad utility of such compounds in medical research (Abu‐Hashem, El-Shehry, & Badria, 2010).

Synthesis and Characterization

  • Chemical Synthesis : The detailed synthesis of related compounds involves various chemical reactions leading to structures with potential biological activities. For example, the preparation of diheteroaryl thienothiophene derivatives through specific reactions has contributed to the development of molecules with potential application in various biological activities (Mabkhot, Al-Majid, & Alamary, 2011).

Biological Studies and Applications

  • Insecticidal and Biological Activities : Research on pyrazole-based tetrahydropyrimidine derivatives has highlighted their insecticidal activity and provided insights into their structure-activity relationships, offering a foundation for the development of new insecticides (Halim et al., 2020). This line of investigation is crucial for designing compounds with specific biological effects.

  • Molecular Docking Studies : Molecular docking studies of novel synthesized pyrazole derivatives have elucidated their antimicrobial potential by revealing the binding interactions of these compounds with bacterial proteins. Such studies are instrumental in the rational design of new antimicrobials (Khumar, Ezhilarasi, & Prabha, 2018).

properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(2,6-dimethylmorpholin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2S/c1-12-8-24(9-13(2)27-12)17(26)10-28-19-16-7-23-25(18(16)21-11-22-19)15-5-3-4-14(20)6-15/h3-7,11-13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMLTMRGNYUFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone

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